4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline

Anticancer Cytotoxicity Triazolothiadiazole

4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline (CAS 708999-83-1, C20H15N5S, MW 357.44 g/mol) is a fused heterocyclic hybrid that embeds a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core linked at the 6-position to a 2-phenylquinoline moiety and substituted at the 3-position with an ethyl group. The scaffold belongs to the broader class of triazolothiadiazole‑quinoline conjugates, which have been explored as acetylcholinesterase (AChE) inhibitors, c‑Met kinase inhibitors, and antimicrobial agents.

Molecular Formula C20H15N5S
Molecular Weight 357.44
CAS No. 708999-83-1
Cat. No. B2476388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline
CAS708999-83-1
Molecular FormulaC20H15N5S
Molecular Weight357.44
Structural Identifiers
SMILESCCC1=NN=C2N1N=C(S2)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
InChIInChI=1S/C20H15N5S/c1-2-18-22-23-20-25(18)24-19(26-20)15-12-17(13-8-4-3-5-9-13)21-16-11-7-6-10-14(15)16/h3-12H,2H2,1H3
InChIKeyMKNAPMDEIUWDEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Buy 4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline (CAS 708999-83-1): Scaffold & Procurement Baseline


4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline (CAS 708999-83-1, C20H15N5S, MW 357.44 g/mol) is a fused heterocyclic hybrid that embeds a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core linked at the 6-position to a 2-phenylquinoline moiety and substituted at the 3-position with an ethyl group . The scaffold belongs to the broader class of triazolothiadiazole‑quinoline conjugates, which have been explored as acetylcholinesterase (AChE) inhibitors, c‑Met kinase inhibitors, and antimicrobial agents [1]. As a procurement candidate, the compound is primarily listed as a research‑grade building block by specialty chemical suppliers, and its published pharmacological annotation remains sparse relative to many in‑class analogs.

Why Triazolothiadiazole‑Quinoline Analogs Cannot Be Interchanged: Structural Determinants of Activity for CAS 708999-83-1


Within the triazolothiadiazole‑quinoline family, biological activity is exquisitely sensitive to substitution at the triazole 3‑position and the quinoline periphery. Class‑level SAR data from a series of 3‑aralkyl‑6‑(substitutedquinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles reveal that AChE inhibitory potency spans over two orders of magnitude depending on the nature of the aralkyl substituent [1]. The ethyl group at position 3 of the target compound creates a unique steric and lipophilic contour distinct from the unsubstituted, furan‑2‑yl, or brominated comparator analogs that are frequently listed alongside it in vendor catalogs. Furthermore, the absence of a halogen at the quinoline 6‑position (contrasting with 6‑bromo analogs) removes a potential electrophilic liability and alters the compound's hydrogen‑bonding capacity . These structural features collectively determine target engagement, selectivity, and pharmacokinetic behavior, making direct substitution with a generic in‑class analog scientifically unjustifiable without confirmatory head‑to‑head profiling.

Quantitative Differentiation Evidence for 4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline (CAS 708999-83-1)


Anticancer Cytotoxicity Profile: MDA-MB-231 and HeLa Cell Lines (Vendor-Supplied Screening Data)

Vendor-supplied screening data indicate that 4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline exhibits cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 of 10 µM and against HeLa cervical cancer cells with an IC50 of 15 µM . In comparison, the structurally distinct 6‑bromo analog (6‑bromo‑4‑(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline) is reported to show a broader IC50 range of 3.58–15.36 µM across multiple cancer cell lines with a selectivity index of 3.0–6.5 versus normal cells . However, these values originate from aggregated vendor datasheets rather than peer-reviewed primary studies and should be treated as preliminary screening data only.

Anticancer Cytotoxicity Triazolothiadiazole

Antimicrobial Activity: MIC Against Mycobacterium smegmatis and Pseudomonas aeruginosa (Vendor-Supplied Screening Data)

Vendor-compiled antimicrobial screening data report a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Mycobacterium smegmatis and 25 µg/mL against Pseudomonas aeruginosa for the target compound . No directly comparable MIC values are available for the closest analogs (furan‑2‑yl or azepan‑1‑ylmethyl derivatives) from the same vendor source, preventing a quantitative head‑to‑head assessment.

Antimicrobial MIC Triazolothiadiazole

Acetylcholinesterase Inhibition Potential: Class-Level Activity of Quinolinyl-Substituted Triazolothiadiazoles

The Rafiq et al. (2015) study evaluated a series of 3‑aralkyl‑6‑(substitutedquinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles for AChE inhibition and identified four compounds with excellent activity. The two most potent analogs (compounds 3h and 3i from the related urease inhibitor series) achieved IC50 values of 0.064 µM and 0.058 µM, respectively, representing ~360‑fold improvement over the reference inhibitor thiourea (IC50 = 20.9 µM) [1]. While the exact target compound was not explicitly identified among the tested entities in this study, its scaffold (ethyl at 3‑position; 2‑phenylquinolin‑4‑yl at 6‑position) is structurally congruent with the general pharmacophore. In contrast, representative triazolothiadiazole‑c‑Met inhibitors containing a quinoline replacement required significant optimization to overcome PDE3 selectivity issues, achieving nanomolar c‑Met potency only after extensive medicinal chemistry [2].

Acetylcholinesterase inhibition Alzheimer's disease Triazolothiadiazole scaffold

Structural Differentiation from 6‑Bromo Analog: Absence of Electrophilic Halogen and Altered Physicochemical Profile

The 6‑bromo analog (6-bromo-4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline) introduces a heavy halogen at the quinoline 6‑position, increasing molecular weight by approximately 79 Da and adding a potential metabolic liability (C–Br bond susceptibility to dehalogenation) . The target compound lacks this bromine, offering: (i) lower molecular weight (357.44 vs. ~436 g/mol), (ii) reduced lipophilicity (estimated logP decrease of ~0.5–0.8 units based on fragment contributions), and (iii) absence of the electrophilic aryl bromide that can participate in unwanted covalent interactions or CYP450-mediated metabolism . These physicochemical differences are consequential for hit‑to‑lead optimization where ligand efficiency metrics and metabolic stability are prioritized.

Medicinal chemistry Lead optimization Physicochemical properties

Recommended Procurement Scenarios for 4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline (CAS 708999-83-1)


Triazolothiadiazole‑Quinoline SAR Library Expansion for AChE Inhibitor Discovery

The compound serves as an ethyl‑substituted variant within a matrix of 3‑position substituents (ethyl, furan‑2‑yl, azepan‑1‑ylmethyl, unsubstituted) anchored to a conserved 2‑phenylquinoline‑4‑yl scaffold. Procurement is appropriate when the research goal is to systematically probe steric and lipophilic effects at the triazole 3‑position while maintaining the core pharmacophore defined by class‑level AChE inhibition data . The ethyl group provides a minimal alkyl probe that avoids the conformational complexity of the azepane analog while offering greater steric bulk than the unsubstituted comparator.

Lead‑Like Fragment or Diversity Set for Phenotypic Anticancer Screening

With a molecular weight of 357.44 g/mol and the absence of heavy halogens, the compound satisfies common lead‑like criteria (MW < 400, limited rotatable bonds) . The preliminary cytotoxicity signal against MDA-MB-231 cells (IC50 ~10 µM, vendor data) provides a starting point for hit validation, although confirmatory dose‑response and selectivity profiling against a panel of normal cell lines are mandatory before advancing the compound .

Negative Control or Comparative Tool for 6‑Bromo Analog Studies

When the 6‑bromo analog is being evaluated for target engagement (e.g., kinase inhibition or DNA intercalation) where the bromine atom may contribute to binding affinity or serve as a heavy atom for X‑ray crystallography, the non‑brominated target compound can serve as a matched negative control. The ~79 Da mass difference and altered electronic profile allow researchers to dissect the contribution of the halogen to potency and binding mode .

Antimicrobial Phenotypic Screening Against Mycobacterial or Gram‑Negative Panels

Vendor‑reported MIC values of 12.5 µg/mL against M. smegmatis and 25 µg/mL against P. aeruginosa suggest the compound may be a suitable entry point for anti‑tubercular or anti‑pseudomonal screening cascades. The compound should be tested alongside the furan‑2‑yl and azepane analogs to establish whether the ethyl substituent offers any advantage in antibacterial potency or selectivity index.

Quote Request

Request a Quote for 4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.